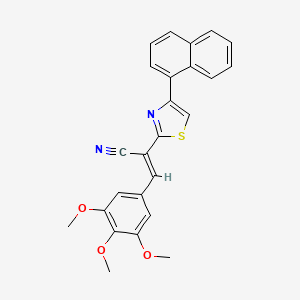
(E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring and a naphthalene moiety, which are significant for its biological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that derivatives with thiazole structures showed growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways.
Table 1: Anticancer Activity of Related Thiazole Derivatives
| Compound Name | GI50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.20 | MDA-MB-231 |
| Compound B | 1.50 | HCT116 |
| Compound C | 2.58 | NUGC |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. For instance, a recent study highlighted the synthesis of thiazole-based compounds that exhibited potent antibacterial effects against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound D | 12 μg/mL | E. coli |
| Compound E | 8 μg/mL | S. aureus |
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . The antioxidant activity is particularly relevant in preventing cellular damage in diseases such as cancer and diabetes.
Case Studies
- Apoptosis Induction : A study investigated the effects of a related thiazole derivative on human leukemia cells, revealing that it induced apoptosis via ROS-mediated mitochondrial signaling pathways . This highlights the potential of thiazole compounds in targeted cancer therapies.
- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of several thiazole derivatives on normal fibroblast cells compared to cancer cell lines, demonstrating significantly lower toxicity towards normal cells, which suggests a favorable therapeutic index for these compounds .
Eigenschaften
IUPAC Name |
(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-28-22-12-16(13-23(29-2)24(22)30-3)11-18(14-26)25-27-21(15-31-25)20-10-6-8-17-7-4-5-9-19(17)20/h4-13,15H,1-3H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLCNLNYVKFSD-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













